molecular formula C14H15N3O3 B2478528 3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049549-88-3

3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2478528
CAS RN: 1049549-88-3
M. Wt: 273.292
InChI Key: RRJRRKNETBUCNX-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrated a simple and high-yield synthesis approach for derivatives like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, indicating methodologies for preparing compounds with potential radio-labeling applications for imaging (Bobeldijk et al., 1990).
  • Another research explored the synthesis and neuroleptic activity of benzamides, focusing on compounds with potential as neuroleptics based on their structure-activity relationship (Iwanami Sumio et al., 1981).

Biological Activities and Potential Applications

  • Novel heterocyclic compounds derived from benzamides were synthesized, demonstrating significant anti-inflammatory and analgesic activities, highlighting the potential of similar compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
  • Research into the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide Derivatives showed that certain derivatives exhibited moderate to good activity against various human cancer cell lines, suggesting the therapeutic potential of structurally related compounds (Mohan et al., 2021).

Analytical and Material Science Applications

  • The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as a reusable catalyst for oxidation reactions, indicates the utility of similar compounds in catalysis and material science (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

3-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-12-5-2-4-11(10-12)14(19)15-8-9-17-13(18)6-3-7-16-17/h2-7,10H,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJRRKNETBUCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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